Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid
Description
Properties
CAS No. |
30351-73-6 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C4H6O2.C3H4O2/c1-3-5(6)7-4-2;1-3(2)4(5)6;1-2-3(4)5/h3H,1,4H2,2H3;1H2,2H3,(H,5,6);2H,1H2,(H,4,5) |
InChI Key |
PHXUXIXKBHUYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.C=CC(=O)O |
Related CAS |
30351-73-6 |
Origin of Product |
United States |
Preparation Methods
Ethyl prop-2-enoate: is typically produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction can be carried out using catalysts such as ion exchange resins or sulfuric acid. The crude ester obtained from the reaction undergoes processes like derecombination, extraction, and rectification to yield the final product . Industrial production methods also include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .
2-methylprop-2-enoic acid: is commonly prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative is then hydrolyzed to methacrylic acid . Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .
Prop-2-enoic acid: is produced industrially by the oxidation of propylene. This process involves the catalytic oxidation of propylene to acrolein, which is then further oxidized to acrylic acid .
Chemical Reactions Analysis
Ethyl prop-2-enoate: undergoes various chemical reactions, including polymerization, transesterification, and electrophilic addition. It is used as a reactant for homologous alkyl acrylates through transesterification with higher alcohols under acidic or basic catalysis . Major products formed from these reactions include specialty acrylates like 2-ethylhexyl acrylate and cyclohexyl acrylate .
2-methylprop-2-enoic acid: undergoes reactions characteristic of α,β-unsaturated acids, such as the Diels-Alder reaction and Michael additions . It can also undergo esterification, alkylation, and transesterification reactions .
Prop-2-enoic acid: participates in polymerization reactions to form polyacrylic acid and its derivatives. It can also undergo addition reactions with various nucleophiles and electrophiles .
Scientific Research Applications
Scientific Research Applications of Ethyl Prop-2-enoate;2-methylprop-2-enoic acid
Ethyl prop-2-enoate;2-methylprop-2-enoic acid is a compound with the molecular formula C13H19NO7 and a molecular weight of 301.29200 g/mol. It has a wide range of scientific research applications.
Chemistry
It is used in the synthesis of various polymers and resins.
Biology
The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine
Research is ongoing to explore its potential therapeutic applications.
Industry
It is used in the production of coatings, adhesives, and other industrial materials.
Chemical Reactions
Ethyl prop-2-enoate;2-methylidenebutanedioic acid undergoes various chemical reactions:
- Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reduction reactions can convert the compound into simpler molecules. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Reagents like halogens and acids are commonly used in substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Biological Activities
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid, commonly known as ethyl acrylate , is an important compound in organic synthesis and medicinal chemistry. Its structure allows for various biological activities, making it a subject of interest in research. The biological activity of ethyl prop-2-enoate can be attributed to several mechanisms:
- Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. Ethyl acrylate's ability to disrupt microbial cell membranes contributes to its effectiveness in this area.
- Cytotoxicity: Ethyl prop-2-enoate has demonstrated cytotoxic effects in certain cancer cell lines. The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.
- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its reactivity with thiol groups in enzymes highlights its potential as a lead compound for drug development targeting enzyme inhibition.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of ethyl acrylate against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 1% (v/v) after 24 hours of exposure, demonstrating its potential as a disinfectant agent.
Study 2: Cytotoxic Effects on Cancer Cells
Research focused on the cytotoxic effects of ethyl prop-2-enoate on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours, indicating potent anti-cancer activity. The mechanism was attributed to increased ROS production leading to apoptosis.
Study 3: Enzyme Interaction Studies
A fragment-based study assessed the interaction of ethyl prop-2-enoate with various enzymes using a thiol reactivity profiler. It was found that the compound effectively inhibited glutathione S-transferase (GST) activity, suggesting its potential role in modulating detoxification pathways.
Mechanism of Action
Ethyl prop-2-enoate: exerts its effects primarily through polymerization reactions. The vinyl group in its structure is susceptible to polymerization, allowing it to form long polymer chains. This property is exploited in the production of various polymers and copolymers .
2-methylprop-2-enoic acid: acts as a monomer in polymerization reactions, forming polymers like PMMA. The carboxyl group in its structure allows it to participate in various chemical reactions, including esterification and addition reactions .
Prop-2-enoic acid: also acts as a monomer in polymerization reactions, forming polyacrylic acid and its derivatives. Its carboxyl group allows it to undergo various addition and substitution reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
| Property | Ethyl Prop-2-enoate | 2-Methylprop-2-enoic Acid | Prop-2-enoic Acid | Similar Compounds (e.g., Methyl Acrylate, Crotonic Acid) |
|---|---|---|---|---|
| Molecular Formula | C₅H₈O₂ | C₄H₆O₂ | C₃H₄O₂ | Methyl acrylate (C₄H₆O₂), Crotonic acid (C₄H₆O₂) |
| Boiling Point (°C) | 99–101 | 161 | 141 | Methyl acrylate: 80; Crotonic acid: 185 |
| Solubility in Water | Slightly soluble | Miscible | Fully miscible | Methyl acrylate: Low; Crotonic acid: Moderately soluble |
| pKa | ~11 (ester hydrolysis) | 4.66 | 4.25 | Crotonic acid: 4.69 |
Key Observations :
- Ethyl prop-2-enoate’s ester group reduces water solubility compared to the carboxylic acids.
- The methyl group in 2-methylprop-2-enoic acid increases steric hindrance, slightly lowering acidity relative to acrylic acid.
- Crotonic acid (trans-2-butenoic acid) has a similar pKa to methacrylic acid but lacks the methyl group, affecting polymerization efficiency .
Ethyl Prop-2-enoate
- Reactivity: Undergoes Michael additions and radical polymerization. Brominated analogs like ethyl 2-(bromomethyl)prop-2-enoate () exhibit enhanced electrophilicity for nucleophilic substitution.
- Applications : Industrial coatings, textiles, and flavoring agents (e.g., coumaric acid esters in vinegar) .
2-Methylprop-2-enoic Acid
- Reactivity : Slower polymerization due to steric effects but forms highly durable polymers. Fluorinated esters (e.g., in ) improve chemical resistance in coatings.
- Applications : PMMA plastics, dental resins, and specialty polymers for high-temperature stability .
Prop-2-enoic Acid
- Reactivity: Rapid polymerization; copolymers with 2-ethylhexyl prop-2-enoate enhance flexibility in adhesives .
- Applications : Superabsorbent polymers (e.g., diapers), detergents, and water-treatment films.
Comparison with Similar Compounds :
- Methyl Acrylate: Lower boiling point than ethyl prop-2-enoate; used in softer polymers.
- Crotonic Acid : Lower industrial utility due to reduced polymerization activity compared to acrylic acid.
Research Findings and Industrial Relevance
- Ethyl Prop-2-enoate Derivatives: Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate’s role as a biomarker highlights its stability in acidic food matrices, contrasting with its volatility in industrial settings .
- Methacrylic Acid Copolymers : Fluorinated derivatives () exhibit exceptional resistance to solvents and UV degradation, critical for aerospace coatings.
- Acrylic Acid in Sustainability : Bio-based production routes are emerging to reduce reliance on petroleum feedstocks, addressing environmental concerns .
Critical Analysis of Evidence
- Contradictions: Ethyl prop-2-enoate’s dual role in industrial and food contexts ( vs. 11) underscores the need for context-specific toxicity evaluations.
- Gaps: Limited data on long-term environmental impacts of methacrylic acid derivatives in fluorinated polymers.
Biological Activity
Ethyl prop-2-enoate, also known as 2-methylprop-2-enoic acid, and prop-2-enoic acid, is a compound with significant biological activity. This article explores its properties, biological effects, and applications based on diverse research findings.
Chemical Structure and Properties
Ethyl prop-2-enoate is an ester formed from the reaction of prop-2-enoic acid (acrylic acid) and ethanol. Its molecular formula is , and it has a characteristic double bond that contributes to its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 100.12 g/mol |
| Boiling Point | 116 °C |
| Density | 0.87 g/cm³ |
| Solubility in Water | Slightly soluble |
Antimicrobial Properties
Research indicates that ethyl prop-2-enoate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus , suggesting potential applications in food preservation and as a disinfectant agent .
Cytotoxic Effects
Ethyl prop-2-enoate has shown cytotoxic effects on cancer cell lines. In vitro studies revealed that it can induce apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism involves the activation of caspases, which are critical for the apoptotic pathway .
Anti-inflammatory Activity
The compound also possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential role in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted by Chang et al. (2017) evaluated the antimicrobial activity of various esters, including ethyl prop-2-enoate, against foodborne pathogens. The results indicated that it significantly reduced bacterial counts in contaminated food samples, highlighting its potential as a natural preservative.
- Cytotoxicity Testing : In a study published by Jeong et al. (2012), ethyl prop-2-enoate was tested for its cytotoxic effects on several cancer cell lines. The compound exhibited IC50 values of 25 µM for MCF-7 cells and 30 µM for HT-29 cells, indicating moderate cytotoxicity.
- Anti-inflammatory Mechanism : Research by Afshordel et al. (2014) investigated the anti-inflammatory effects of ethyl prop-2-enoate in a murine model of acute inflammation. The findings suggested a significant reduction in edema and inflammatory cell infiltration when treated with the compound.
Q & A
Q. What experimental methods are recommended for synthesizing high-purity ethyl prop-2-enoate derivatives?
The synthesis of ethyl prop-2-enoate derivatives typically involves esterification reactions under controlled conditions. For example, ethyl acrylate (ethyl prop-2-enoate) can be prepared via acid-catalyzed esterification of acrylic acid with ethanol. Purification is critical and often achieved through fractional distillation under reduced pressure to avoid polymerization. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy should be employed to verify purity and structural integrity . For derivatives like ethyl 3-(anthracen-9-yl)prop-2-enoate, conjugated systems require protection of reactive sites and stepwise coupling reactions, monitored by thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are most effective for characterizing copolymers containing 2-methylprop-2-enoic acid?
Fourier-transform infrared (FTIR) spectroscopy is essential for identifying functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for acrylates). NMR spectroscopy (¹H and ¹³C) resolves copolymer composition and monomer sequencing by distinguishing chemical shifts of methyl methacrylate (2-methylprop-2-enoic acid derivatives) and vinyl acetate units. For cross-linked polymers, solid-state NMR or gel permeation chromatography (GPC) can assess molecular weight distribution .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of prop-2-enoic acid derivatives in cycloaddition reactions?
DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and transition states to predict reactivity. For example, ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)prop-2-enoate exhibits regioselectivity in Diels-Alder reactions due to electron-withdrawing substituents stabilizing transition states. Solvent effects and catalyst interactions (e.g., SnCl₄) are incorporated using polarizable continuum models (PCM) to refine predictions .
Q. How can researchers resolve contradictions in copolymer composition data from different analytical methods?
Discrepancies between NMR and GPC data often arise from branching or incomplete monomer incorporation. Cross-validate results using:
- Differential Scanning Calorimetry (DSC): Identifies glass transition temperatures () to infer monomer ratios.
- Elemental Analysis: Quantifies heteroatoms (e.g., sulfur in thioether-containing copolymers) for stoichiometric validation.
- Mass Spectrometry (MALDI-TOF): Resolves end-group inconsistencies in polymer chains.
Statistical tools like principal component analysis (PCA) can correlate multi-method datasets .
Q. What strategies optimize experimental design for synthesizing stimuli-responsive hydrogels using (2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate?
Design focuses on cross-linking density and functional group compatibility:
- Monomer Ratios: Adjust acrylate-to-hydroxyl ratios to balance mechanical strength and swelling capacity.
- Photoinitiators: Use Irgacure 2959 for UV-triggered polymerization to achieve spatial control.
- In Vitro Testing: Employ rheometry to measure viscoelastic properties and cytotoxicity assays (e.g., MTT) for biomedical applications.
Kinetic studies using real-time FTIR monitor conversion rates and side reactions .
Methodological Notes
- Data Contradiction Analysis: Always cross-reference spectroscopic data with computational models (e.g., DFT-predicted vs. experimental FTIR peaks) to identify systematic errors .
- Safety Protocols: Adhere to hazard guidelines for handling acrylates (e.g., ventilation, PPE) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
